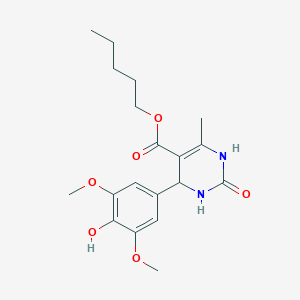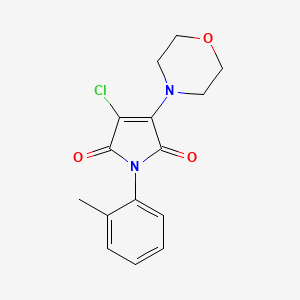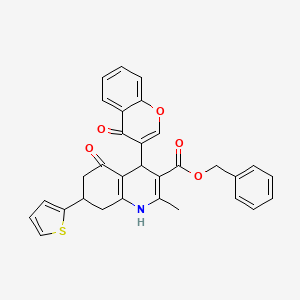![molecular formula C16H26N4O3S B11623057 N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is an organic compound with a complex structure that includes a sulfonamide group, a piperazine ring, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Acylation Reaction: : The intermediate is then reacted with 4-methylpiperazine and acetic anhydride to form the final product. This step involves heating the reaction mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
-
Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while nitration of the aromatic ring would introduce nitro groups.
科学研究应用
Chemistry
In chemistry, N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its sulfonamide group is known for its antibacterial properties, and the piperazine ring is a common motif in many drugs, suggesting potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory or anticancer agents. The presence of the sulfonamide group is particularly significant, as it is a known pharmacophore in many drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the piperazine ring can interact with receptors in the body, modulating their activity. These interactions can lead to various biological effects, such as antibacterial or anti-inflammatory actions.
相似化合物的比较
Similar Compounds
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a chlorine atom on the aromatic ring.
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of both a sulfonamide group and a piperazine ring, which confer distinct chemical and biological properties. The methyl groups on both the aromatic ring and the piperazine ring further enhance its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H26N4O3S |
|---|---|
分子量 |
354.5 g/mol |
IUPAC 名称 |
N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H26N4O3S/c1-14-3-5-15(6-4-14)24(22,23)18-8-7-17-16(21)13-20-11-9-19(2)10-12-20/h3-6,18H,7-13H2,1-2H3,(H,17,21) |
InChI 键 |
PFAVBKSWWCLTQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)
![methyl 4-[1-hydroxy-10-(phenylcarbonyl)-3-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11623024.png)


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623047.png)
